5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one
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Overview
Description
5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the chlorination of pyrimidine derivatives. One common method involves the use of organolithium reagents to achieve regioselective substitution reactions . For example, 2,4-dichloro-6-phenylpyrimidine can be prepared using organolithium reagents, followed by nucleophilic attack to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions. The use of specialized equipment to handle reactive intermediates and ensure high yields is essential. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom at the 5-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation or reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones
- 6-(Trifluoromethyl)uracils
- 6-(Fluoromethyl)uridines
Uniqueness
5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and potential biological activity.
Properties
CAS No. |
1707378-61-7 |
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Molecular Formula |
C6H5ClF2N2O |
Molecular Weight |
194.56 g/mol |
IUPAC Name |
5-chloro-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5ClF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12) |
InChI Key |
RZFBDPBCRAQCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)C(F)F |
Origin of Product |
United States |
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